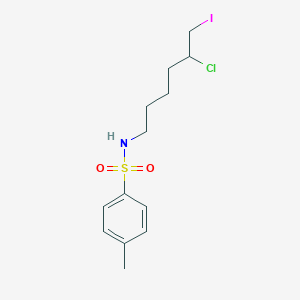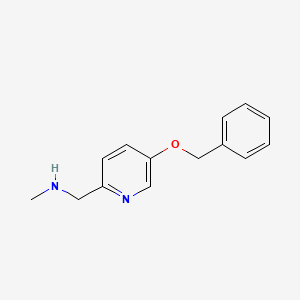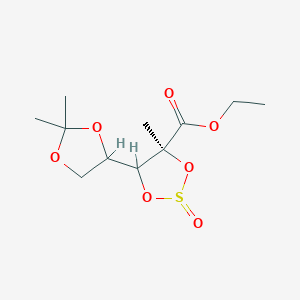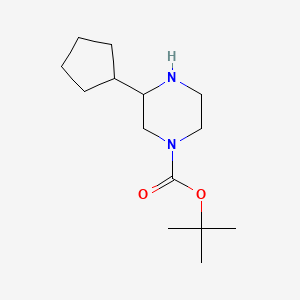![molecular formula C19H22ClN5O3S B12630780 [4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12630780.png)
[4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a unique combination of heterocyclic structures. This compound contains a thiazinane ring, a pyrimidine ring, and a piperazine ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazinane ring, followed by the introduction of the chloro and dioxido groups. The pyrimidine and piperazine rings are then synthesized separately and subsequently coupled with the thiazinane derivative under controlled conditions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
[4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a more reduced state.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems and for developing new synthetic methodologies .
Biology
Biologically, [4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone has shown potential in various bioassays. It is investigated for its antimicrobial, antiviral, and anticancer activities. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its unique structure allows it to target specific enzymes and receptors, making it a promising lead compound for the development of new pharmaceuticals.
Industry
Industrially, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of [4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dioxido-1,2-thiazinan-1,6-naphthyridine: Known for its anti-HIV activity.
(Z)-Methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate: Exhibits analgesic activity.
Cephradine: A well-known antibiotic.
Uniqueness
What sets [4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone apart is its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C19H22ClN5O3S |
|---|---|
Molekulargewicht |
435.9 g/mol |
IUPAC-Name |
[4-chloro-3-(1,1-dioxothiazinan-2-yl)phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H22ClN5O3S/c20-16-5-4-15(14-17(16)25-8-1-2-13-29(25,27)28)18(26)23-9-11-24(12-10-23)19-21-6-3-7-22-19/h3-7,14H,1-2,8-13H2 |
InChI-Schlüssel |
XIFQKYSCMUTANQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12630717.png)
![3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B12630720.png)

![Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate](/img/structure/B12630730.png)

![3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630738.png)

![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol](/img/structure/B12630751.png)


![3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one](/img/structure/B12630772.png)
![Phosphinic amide, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl-](/img/structure/B12630773.png)

